Home > Products > Screening Compounds P82242 > Thalidomide-PEG3-ethylamine
Thalidomide-PEG3-ethylamine -

Thalidomide-PEG3-ethylamine

Catalog Number: EVT-1535790
CAS Number:
Molecular Formula: C21H28ClN3O8
Molecular Weight: 485.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thalidomide-PEG3-ethylamine is a functionalized cereblon ligand for PROTAC research and development. Thalidomide-PEG3-ethylamine incorporates an E3 ligase ligand plus a short PEG linker ready for conjugation to a target protein ligand.
Overview

Thalidomide-PEG3-ethylamine is a compound derived from thalidomide, a drug initially developed as a sedative and later recognized for its anti-cancer properties. The incorporation of polyethylene glycol (PEG) into the structure enhances its solubility and bioavailability, making it suitable for various therapeutic applications. This compound is classified as an E3 ligase ligand, specifically targeting cereblon, which plays a crucial role in the ubiquitin-proteasome system.

Synthesis Analysis

Methods and Technical Details

The synthesis of thalidomide-PEG3-ethylamine involves several steps:

  1. Starting Materials: Thalidomide serves as the base compound, while PEG3-ethylamine acts as the functionalizing agent.
  2. Reaction Conditions: The reaction typically occurs under controlled conditions to ensure proper linkage between thalidomide and the PEG moiety.
  3. Purification: Following synthesis, the product is purified using techniques such as chromatography to isolate the desired compound from unreacted materials and byproducts.

For instance, one method described involves dissolving thalidomide in a suitable solvent, adding PEG3-ethylamine, and allowing the reaction to proceed with stirring at room temperature or under mild heating conditions .

Molecular Structure Analysis

Structure and Data

Thalidomide-PEG3-ethylamine features a core structure derived from thalidomide, which consists of a phthalimide ring connected to an ethylamine group via a PEG linker. The molecular formula can be represented as C15_{15}H18_{18}N2_2O4_{4}, with specific structural characteristics including:

  • Phthalimide Ring: Responsible for the drug's interaction with biological targets.
  • PEG Linker: Enhances solubility and reduces immunogenicity.
  • Ethylamine Group: Facilitates binding to cereblon.

Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure through characteristic peaks corresponding to different hydrogen environments within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-PEG3-ethylamine can undergo various chemical reactions, including:

  1. Conjugation Reactions: The amine group can participate in conjugation with target proteins or other ligands, facilitating targeted delivery mechanisms.
  2. Hydrolysis: In aqueous environments, the ester bonds may hydrolyze, affecting drug release profiles.
  3. Ubiquitination: The compound's interaction with cereblon leads to ubiquitination of specific substrates, which is pivotal in its mechanism of action .

The technical details of these reactions often involve monitoring reaction kinetics and yields through High Performance Liquid Chromatography (HPLC) or mass spectrometry.

Mechanism of Action

Process and Data

The mechanism of action for thalidomide-PEG3-ethylamine primarily revolves around its binding to cereblon, an E3 ubiquitin ligase component. Upon binding:

  1. Substrate Recognition: Cereblon identifies specific substrates for ubiquitination based on the presence of thalidomide derivatives.
  2. Protein Degradation: The ubiquitinated proteins are then directed towards proteasomal degradation, which modulates various cellular pathways involved in cancer progression.

This mechanism highlights the dual role of thalidomide derivatives in both anti-cancer activity and teratogenic effects due to their influence on protein homeostasis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-PEG3-ethylamine exhibits various physical and chemical properties:

  • Solubility: Enhanced solubility in aqueous solutions due to PEG incorporation.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting points can vary based on purity but typically fall within a defined range indicative of crystalline or amorphous forms.

Analytical techniques such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while infrared spectroscopy (IR) can confirm functional groups present in the compound .

Applications

Scientific Uses

Thalidomide-PEG3-ethylamine has promising applications in:

  1. Cancer Therapy: Utilized in targeted therapies for hematological malignancies by promoting degradation of oncogenic proteins.
  2. Autoimmune Disorders: Potentially beneficial in modulating immune responses through its effects on tumor necrosis factor-alpha.
  3. Drug Development: Serves as a model compound for developing new PROTACs aimed at enhancing specificity and efficacy in targeting disease-related proteins .
Introduction to Thalidomide-PEG3-ethylamine

Historical Context of Thalidomide Derivatives in Biomedical Research

Thalidomide’s biomedical journey represents one of pharmaceutical history’s most dramatic transformations—from infamy to therapeutic indispensability. Initially introduced in the 1950s as a sedative and antiemetic for morning sickness, thalidomide was rapidly withdrawn following one of medicine’s most catastrophic drug disasters, causing severe birth defects (phocomelia) in approximately 10,000 infants worldwide [2] [9]. This tragedy fundamentally reshaped global drug regulatory frameworks but paradoxically set the stage for thalidomide’s scientific renaissance. Decades later, researchers discovered thalidomide’s remarkable efficacy against inflammatory conditions and hematologic malignancies, culminating in its 2006 FDA approval as the first new multiple myeloma therapeutic in over a decade [2].

The pivotal breakthrough in understanding thalidomide’s mechanism came in 2010 when researchers identified cereblon (CRBN) as its primary biological target [7]. Cereblon functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex, which tags proteins for proteasomal degradation. This discovery illuminated thalidomide’s teratogenic mechanism—miscruiting the ligase complex to destabilize developmental regulators like fibroblast growth factor 8 (FGF8) [7]—while simultaneously revealing its therapeutic potential. This mechanistic understanding catalyzed the development of cereblon-binding derivatives, notably immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, which exhibit enhanced potency and reduced toxicity profiles compared to the parent compound [2] [5]. These advances established the foundation for thalidomide-based molecular glues in targeted protein degradation.

Table 1: Evolution of Thalidomide-Based Therapeutics

EraKey MilestoneScientific Impact
1950sMarketed as sedative/antiemeticWidespread teratogenicity leading to regulatory reforms
1960s-1990sWithdrawal and research hiatusReevaluation of mechanisms beyond sedation
2000sFDA approval for multiple myeloma and ENLValidation of anti-angiogenic and immunomodulatory properties
2010Cereblon identification as molecular targetMechanistic basis for rational drug redesign
2010-PresentDevelopment of PROTAC technologyExpansion into targeted protein degradation platforms

Rationale for PEGylation in Drug Design and Targeted Protein Degradation

Polyethylene glycol (PEG) conjugation represents a cornerstone strategy in modern bioconjugate chemistry, primarily employed to enhance the physicochemical and pharmacological properties of therapeutic compounds. PEGylation—the covalent attachment of PEG chains—confers several critical advantages: (1) markedly improved aqueous solubility, particularly for hydrophobic pharmaceuticals like thalidomide derivatives; (2) reduced systemic clearance through decreased renal filtration; and (3) diminished immunogenicity via steric shielding of antigenic epitopes [10]. These properties collectively extend plasma half-life and enhance bioavailability, addressing significant limitations of unconjugated drugs. In oncology applications specifically, PEGylation promotes the enhanced permeability and retention (EPR) effect, facilitating passive tumor targeting [10].

In proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to induce targeted protein degradation, the linker segment connecting the E3 ligase ligand (e.g., thalidomide) and the target protein binder plays a decisive role in molecular efficiency. The linker directly influences proteasome engagement efficiency, ternary complex stability, and cellular permeability. Triethylene glycol (PEG3) has emerged as a preferred linker component due to its optimal length (approximately 12 atoms), flexibility, and hydrophilicity [1] [3] [6]. The terminal ethylamine group (–CH2CH2NH2) in Thalidomide-PEG3-ethylamine provides a primary amine functionality that serves as a versatile conjugation handle for coupling with carboxylic acid-containing target ligands via amide bond formation or reaction with activated esters (e.g., NHS esters) [10]. This modular design enables rapid PROTAC assembly, where the ethylamine-terminated thalidomide derivative acts as a "ready-to-conjugate" E3 ligase module that can be coupled to diverse target protein binders.

Table 2: Critical Attributes of PROTAC Linker Components

AttributeSignificancePEG3 Contribution
LengthDetermines spatial distance between E3 ligase and target protein~12 atoms provides optimal distance for ternary complex formation
FlexibilityEnables conformational adaptability in target engagementEther bonds confer rotational freedom without excessive entropic penalty
HydrophilicityInfluences cellular permeability and solubilityEthylene oxide units enhance aqueous compatibility
Conjugation HandleEnables modular assembly with target ligandsTerminal amine allows diverse bioconjugation chemistries
Metabolic StabilityAffects intracellular half-lifeEther bonds resist enzymatic degradation better than ester linkages

Definition and Structural Classification of Thalidomide-PEG3-ethylamine

Thalidomide-PEG3-ethylamine (Chemical Name: 4-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride) represents a strategically functionalized cereblon ligand designed for PROTAC development [1] [3] [8]. Its molecular architecture integrates three distinct domains:

  • Cereblon-Binding Domain: The phthalimide moiety (2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione) retains the core structural elements essential for cereblon binding, maintaining the glutarimide ring’s critical contacts with the tri-tryptophan pocket in the cereblon protein [1] [6].
  • PEG3 Linker: A triethylene glycol spacer (–O–CH2CH2–O–CH2CH2–O–CH2CH2–O–) bridges the cereblon binder and the terminal amine. This hydrophilic linker enhances overall solubility while providing sufficient length (molecular weight ≈ 148 g/mol for the PEG3 portion) to span the distance between cereblon and the target protein within the ternary complex [1] [3].
  • Terminal Ethylamine: The –CH2CH2NH2 group, protonated as –CH2CH2NH3+Cl under physiological conditions, provides a nucleophilic handle for bioconjugation [1] [10].

The structural classification places this compound in the category of ether-type thalidomide conjugates, distinguished by the direct ether linkage between the phthalimide aromatic ring and the PEG chain [1] [3]. This contrasts with alternative architectures like Thalidomide 4'-oxyacetamide-PEG3-amine (previously designated Thalidomide-linker 1), which incorporates an amide-bonded acetamide spacer (–NHCOCH2O–) between the phthalimide and PEG3 units [4]. The ether linkage in Thalidomide-PEG3-ethylamine confers greater metabolic stability compared to ester linkages while maintaining synthetic accessibility. With a molecular weight of 485.92 g/mol (hydrochloride salt), ≥95% purity, and storage stability at -20°C, this compound serves as a standardized building block for degrader development [1] [8]. Its chemical structure is unambiguously defined by the SMILES notation: O=C(N1C(CC2)C(NC2=O)=O)C3=C(C1=O)C(OCCOCCOCCOCCN)=CC=C3.Cl [1] [3].

Table 3: Molecular Metrics of Thalidomide-PEG3-ethylamine

PropertySpecificationFunctional Implication
Molecular FormulaC21H27N3O8·HClDefines elemental composition and molecular mass
Molecular Weight485.92 g/molImpacts membrane permeability and bioavailability
Purity≥95% (HPLC)Ensures reliability in downstream conjugation reactions
CAS Number2387510-82-7Unique chemical identifier for sourcing and literature searches
Key Functional GroupsPhthalimide, ethers, terminal amineDictates cereblon binding, linker flexibility, and conjugation capability
Storage Conditions-20°CMaintains chemical stability and prevents hydrolysis

Properties

Product Name

Thalidomide-PEG3-ethylamine

IUPAC Name

4-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride

Molecular Formula

C21H28ClN3O8

Molecular Weight

485.92

InChI

InChI=1S/C21H27N3O8.ClH/c22-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)24(20(14)27)15-4-5-17(25)23-19(15)26;/h1-3,15H,4-13,22H2,(H,23,25,26);1H

InChI Key

NDHMOOQETYCWFG-UHFFFAOYSA-N

SMILES

O=C(N1C(CC2)C(NC2=O)=O)C3=C(C1=O)C(OCCOCCOCCOCCN)=CC=C3.Cl

Solubility

Soluble in DMSO

Synonyms

Thalidomide-linker 11, Thalidomide-PEG3-ethylamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.